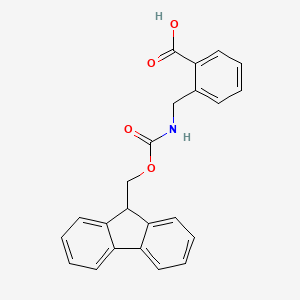

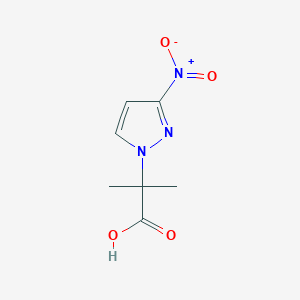

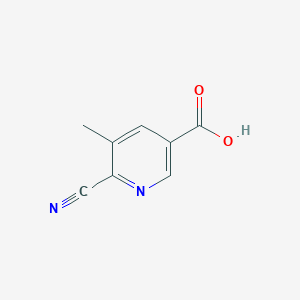

![molecular formula C12H12ClN3OS B2481713 N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine CAS No. 946386-90-9](/img/structure/B2481713.png)

N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives typically involves cyclization reactions. Although the specific compound "N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine" is not directly mentioned, related research demonstrates various methods for synthesizing thiazole derivatives. For example, one method involves the cyclization of ibuprofen derivatives with thiosemicarbazide in the presence of POCl3 to form ibuprofen-thiadiazole hybrid compounds (Channar et al., 2019). This process might be adaptable for synthesizing similar thiazole compounds by changing the starting materials.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using techniques such as FT-IR, NMR spectroscopies, and X-ray crystallography. For instance, the molecular structure of some thiazole derivatives has been determined to crystallize in specific systems, revealing the presence of discrete cations and anions, as well as detailed vibrational analyses of their spectra (Channar et al., 2019).

Chemical Reactions and PropertiesThiazole derivatives participate in various chemical reactions, indicating a broad range of chemical properties. For example, formazans synthesis from a Mannich base of a thiadiazole derivative shows the compound's reactivity towards formaldehyde and ammonium chloride (Sah et al., 2014). Such reactions could elucidate the chemical behavior of "N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine."

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their application potential. For instance, the single crystal X-ray diffraction method provides insights into the crystalline phase and structure, which can be correlated with the compound's physical stability and solubility (Channar et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for thiazole compounds. While specific data on "N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine" is not available, the reactivity of similar compounds with formaldehyde, ammonium chloride, and other agents provides a basis for understanding its chemical properties (Sah et al., 2014).

Applications De Recherche Scientifique

Molluscicidal Properties

- N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine derivatives have been studied for their molluscicidal properties. These compounds have shown effectiveness against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

Anti-Inflammatory and 5-Lipoxygenase Inhibition

- Derivatives of this compound have been evaluated for anti-inflammatory activities in both in vitro and in vivo assays. They have shown direct inhibition of 5-lipoxygenase, a key enzyme in leukotriene synthesis related to inflammation diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

Antimicrobial Agents

- The compound has been used to synthesize formazans with antimicrobial properties. These derivatives demonstrated moderate activity against pathogenic bacteria like Escherichia coli and Salmonella typhi, and fungi including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Synthesis and Characterization

- Research has been conducted on the synthesis, characterization, and crystal structure analysis of N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Nadaf et al., 2019).

Hypoglycemic Agents

- Some derivatives have been synthesized and evaluated as glucokinase activators, displaying potential as dual-action hypoglycemic agents. They have shown significant efficacy in lowering glucose levels in mice after oral glucose loading (Song et al., 2011).

Corrosion Inhibition

- Derivatives of N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine have been studied for their potential as corrosion inhibitors for metals like iron. Theoretical studies, including density functional theory calculations and molecular dynamics simulations, have been used to predict their effectiveness (Kaya et al., 2016).

Propriétés

IUPAC Name |

N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-7-11(8(2)16-17)18-12(14-7)15-10-6-4-3-5-9(10)13/h3-6,17H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUCSGZMBHAXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=NO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

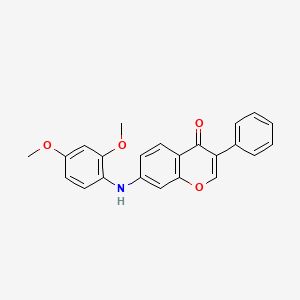

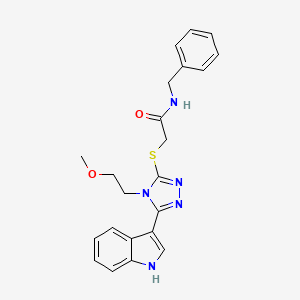

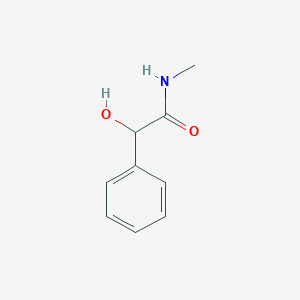

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

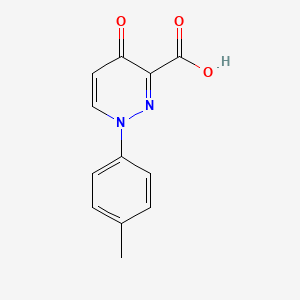

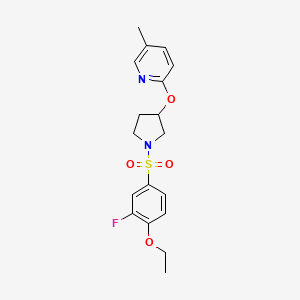

![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)

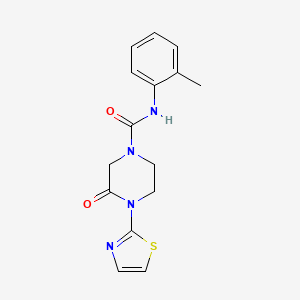

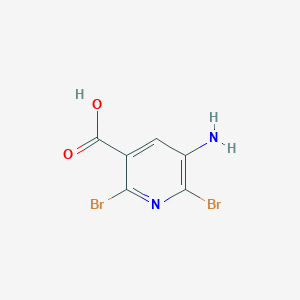

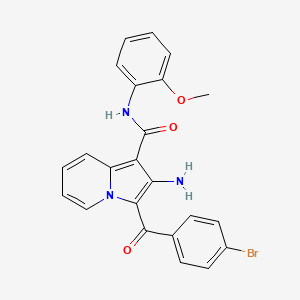

![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)